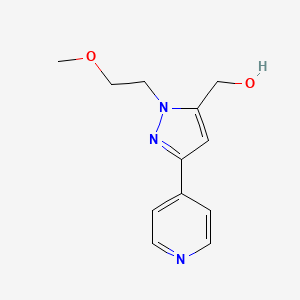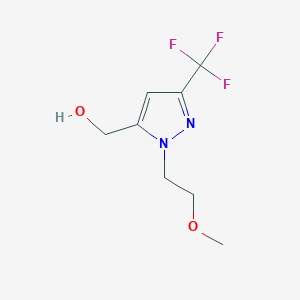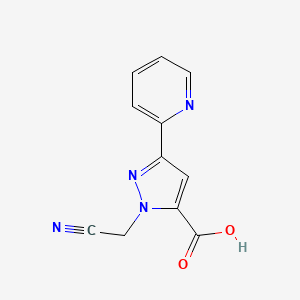![molecular formula C8H7ClN4 B1480870 1-(2-クロロエチル)-1H-イミダゾ[1,2-b]ピラゾール-6-カルボニトリル CAS No. 2090970-22-0](/img/structure/B1480870.png)
1-(2-クロロエチル)-1H-イミダゾ[1,2-b]ピラゾール-6-カルボニトリル
説明
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
イミダゾール誘導体は、今回の化合物のように、幅広い生物活性を有することが知られています。 それらは、天然の生物活性化合物と構造的に類似しているため、医薬品開発における重要な合成中間体として役立ちます 。 この特定の化合物は、関連する構造体が結核菌に対して有効であることが報告されていることから、抗結核剤としての可能性について調査することができます 。
農薬
農業では、イミダゾ[1,2-b]ピラゾール部分を有する化合物は、農薬や除草剤としての使用が検討されています。 それらの構造的複雑さにより、高い特異性と効力が得られ、新しいクラスの農薬の開発につながる可能性があります 。
材料科学
複素環化合物の堅牢性により、材料科学の用途に適しています。 それらは、熱安定性や分解に対する抵抗性など、特定の化学的特性を必要とする新規ポリマーまたはコーティングの合成に使用することができます 。
環境科学
環境修復では、汚染物質を吸着または反応させることができる高度な材料がしばしば使用されます。 今回の化合物は、水や土壌中の有害物質を検出および中和するフィルターまたはセンサーを作成するために改変することができます 。
分析化学
分析化学では、この化合物は、化学分析で使用される試薬または試薬の前駆体として使用できます。 さまざまな分析対象物との反応性を活用して、目的物質の検出方法を開発することができます 。
生化学
イミダゾ[1,2-b]ピラゾール環系は、多くの生物活性分子と構造的に類似しており、酵素阻害、受容体結合、その他の生化学的経路の研究において関連しています。 それは、天然の生物学的プロセスを模倣または干渉するアナログを合成するために使用することができます 。
生化学分析
Biochemical Properties
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes .
Cellular Effects
The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . Furthermore, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can cause DNA damage by forming adducts with DNA, leading to mutations and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in chronic cellular stress and alterations in cellular function . These effects are more pronounced in in vitro studies compared to in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause significant adverse effects, including organ toxicity and systemic inflammation . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe side effects .
Metabolic Pathways
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
特性
IUPAC Name |
1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMLCOROAQONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















